![molecular formula C18H24N4O2 B2474479 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2319807-26-4](/img/structure/B2474479.png)
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FXR Agonist for Dyslipidemia Treatment
The compound has been identified as a potent FXR agonist . The farnesoid X receptor (FXR) is a member of the “metabolic” subfamily of nuclear receptors. FXR agonists have been reported to have profound effects on plasma lipids in animal models . This compound, also known as LY2562175, robustly lowers plasma LDL and vLDL in LDLr-/- mice . It has been advanced to the clinic for evaluation in humans .
Atherosclerosis Therapy
In addition to treating dyslipidemia, this compound is also being developed as a therapy for atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall.
Lipid Modulating Properties
This compound has robust lipid modulating properties , lowering LDL and triglycerides while raising HDL in preclinical species . This makes it a potential candidate for treating various lipid disorders.
Antifungal Activities
Isoxazole derivatives, including this compound, have been tested for in vitro antifungal activities against B. cinerea and R. cerealis .
Analgesic Potential
Isoxazole, the core structure of this compound, has been studied for its analgesic potential . Analgesics are medicines that are used to relieve pain.
Anti-inflammatory Properties
Isoxazole derivatives have been reported to have anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Isoxazole derivatives have also been studied for their anticancer properties . This compound could potentially be developed into a novel anticancer drug.
Antidepressant Applications
Isoxazole and its derivatives have been studied for their antidepressant properties . This compound could potentially be used in the treatment of depression.
properties
IUPAC Name |
5-cyclopropyl-3-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-8-18(20-12-19-13)23-11-14-4-6-22(7-5-14)10-16-9-17(24-21-16)15-2-3-15/h8-9,12,14-15H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJKVPVWXWYGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.